![molecular formula C22H22N2O4S2 B2660381 1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[(furan-2-yl)methyl]sulfanyl}ethan-1-one CAS No. 403843-45-8](/img/structure/B2660381.png)
1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[(furan-2-yl)methyl]sulfanyl}ethan-1-one
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Overview
Description
1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[(furan-2-yl)methyl]sulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
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Biological Activity
The compound 1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[(furan-2-yl)methyl]sulfanyl}ethan-1-one is a complex organic molecule with potential therapeutic applications. Its structure features multiple functional groups, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its cytotoxicity, anti-inflammatory properties, and potential mechanisms of action.
The molecular formula for the compound is C22H24N4O4S with a molecular weight of approximately 428.56 g/mol. The compound's structure includes a pyrazole ring, a thiophene moiety, and a furan-derived sulfanyl group, which are known to enhance biological activity through various mechanisms.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in a study involving HeLa (cervical cancer) and HepG2 (liver cancer) cells, the compound exhibited significant cytotoxicity with IC50 values of 12.20 µg/mL and 19.44 µg/mL respectively for HeLa cells and HepG2 cells . This suggests that the compound may be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Properties
The compound has also been reported to possess anti-inflammatory properties. In a comparative study of various pyrazole derivatives, it was noted that compounds with similar structures demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This indicates that the target compound may modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.
The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that the presence of the pyrazole and thiophene rings contributes to its interaction with multiple biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Interaction : It could interact with specific receptors involved in cell signaling pathways related to cancer and inflammation .
Data Table: Biological Activity Overview
Biological Activity | Cell Line | IC50 (µg/mL) | Reference |
---|---|---|---|
Cytotoxicity | HeLa | 12.20 ± 1.0 | |
Cytotoxicity | HepG2 | 19.44 ± 1.4 | |
Anti-inflammatory | Various | Not specified |
Case Studies
- Cytotoxicity Study : A recent study synthesized several pyrazole derivatives and tested their cytotoxic effects on HeLa and HepG2 cells. The target compound showed superior activity compared to other derivatives tested, indicating its potential as an effective anticancer agent .
- Inflammation Modulation : Another research effort focused on evaluating the anti-inflammatory effects of similar compounds in models of acute inflammation. The findings suggested that compounds with structural similarities can significantly reduce inflammation markers, supporting further exploration into the therapeutic potential of this class of compounds .
Scientific Research Applications
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
Antimicrobial Activity
Studies have shown that compounds containing the pyrazole moiety can demonstrate antimicrobial effects. For instance, similar derivatives have been synthesized and tested against various bacterial strains, indicating potential as antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. The presence of substituents such as thiophenes and furan rings may enhance their efficacy in inhibiting inflammatory pathways .
Anticancer Activity
Recent research highlights the anticancer properties of pyrazole-based compounds. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Synthetic Applications
The synthesis of this compound involves multi-step reactions that allow for the creation of diverse derivatives. Its synthetic versatility makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Case Studies
- Synthesis and Characterization : A study synthesized a series of pyrazole derivatives from this compound, demonstrating its utility in creating novel heterocycles with enhanced biological activity. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures .
- Biological Evaluation : In vitro tests showed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that modifications to the pyrazole core can lead to improved antimicrobial properties .
- Material Science Applications : The compound's unique structure has also been explored for use in organic electronics and materials science, particularly in the development of conductive polymers and sensors due to its electronic properties .
Properties
IUPAC Name |
1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(furan-2-ylmethylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-26-19-8-3-7-16(22(19)27-2)18-12-17(20-9-5-11-30-20)23-24(18)21(25)14-29-13-15-6-4-10-28-15/h3-11,18H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJUUBZTMLKZPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSCC3=CC=CO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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